1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2',3',5'-triacetate
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Overview
Description
1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate is a ribose-derived compound used in nucleoside synthesis. It is a modified form of uridine, where the hydroxyl groups are replaced by acetate groups. This compound is significant in various scientific research fields due to its unique properties and applications.
Preparation Methods
The synthesis of 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate involves multiple steps, including glycosylation, benzoylation, and acetylation reactions. The process typically starts with the methylation of ribose, followed by the addition of benzyl chloride and subsequent reactions to form the desired product. Industrial production methods involve maintaining specific temperatures and using reagents like thionyl chloride, methyl alcohol, ethyl acetate, pyridine, and potassium carbonate .
Chemical Reactions Analysis
1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and acids or bases for deprotection. The major products formed from these reactions are artificial nucleotides .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used in the synthesis of nucleosides. In biology and medicine, it is utilized for its neuroprotective effects and in the treatment of conditions like Alzheimer’s disease and bipolar disorder. It also plays a role in the management of fluorouracil toxicity .
Mechanism of Action
The mechanism of action of 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate involves its ability to compete with 5-fluorouracil metabolites for incorporation into the genetic material of non-cancerous cells. This competition helps in reducing the toxicity associated with fluorouracil and other antimetabolites .
Comparison with Similar Compounds
Similar compounds to 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate include 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose and beta-D-Ribofuranose 1,2,3,5-tetraacetate. These compounds are also used in nucleoside synthesis and have similar chemical properties. 1-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl) Uridine-2’,3’,5’-triacetate is unique due to its specific applications in neuroprotection and toxicity management .
Properties
Molecular Formula |
C26H32N2O16 |
---|---|
Molecular Weight |
628.5 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[3-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H32N2O16/c1-11(29)37-9-17-20(39-13(3)31)22(41-15(5)33)24(43-17)27-8-7-19(35)28(26(27)36)25-23(42-16(6)34)21(40-14(4)32)18(44-25)10-38-12(2)30/h7-8,17-18,20-25H,9-10H2,1-6H3/t17-,18-,20-,21-,22-,23-,24-,25-/m1/s1 |
InChI Key |
JREANCSNUCKSMN-OGGRZPJYSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)N(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)N(C2=O)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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